[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
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Overview
Description
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is a useful research compound. Its molecular formula is C34H30Cl2FeNiP2 and its molecular weight is 686. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is to act as a catalyst in various synthetic applications . It is an organometallic compound that is commonly used as a ligand in homogeneous catalysis .
Mode of Action
The compound interacts with its targets through its unique structure. The nickel(II) center adopts a distorted square planar geometry, which is defined by the two sulfur centers of the dithiolate ligands and two phosphorus centers of the [1,1’-Bis(diphenylphosphino)ferrocene] ligand . This unique structure allows the compound to stabilize a diverse array of ground and transition states for important transition metal-catalyzed coupling reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functional macromolecules. The ferrocene core of the compound imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules .
Result of Action
The result of the compound’s action is the facilitation of various synthetic applications, such as the gem-difluoropropargylation of alkylzinc reagents, or cross-coupling reactions to form tetrasubstituted dehydropiperidines .
Action Environment
The action, efficacy, and stability of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride can be influenced by various environmental factors. For instance, in the context of dye-sensitized solar cells (DSSCs), the compound’s performance can be affected by the type of anchor used in the dithiolate ligands . The compound with the nitro anchor showed better photovoltaic performance due to stronger electronic coupling between the sensitizer and the semiconductor, which suppresses charge recombination, prolongs electron lifetime, and decreases the total resistance of DSSCs .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves the reaction of ferrocene, diphenylphosphine, and nickel chloride in the presence of a reducing agent.", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Nickel chloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve ferrocene and diphenylphosphine in a suitable solvent (e.g. toluene)", "Add nickel chloride to the solution and stir at room temperature for several hours", "Add the reducing agent to the solution and stir for an additional period of time", "Filter the resulting solid and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride" ] } | |
CAS No. |
67292-34-6 |
Molecular Formula |
C34H30Cl2FeNiP2 |
Molecular Weight |
686 |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
InChI Key |
OZDUUDUWLDTQRM-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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